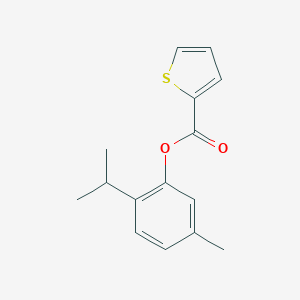
2-Isopropyl-5-methylphenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as IMPTC and is a member of the thiophene family of compounds. IMPTC has been found to have a range of biochemical and physiological effects, making it an attractive compound for researchers investigating various biological processes.
Mécanisme D'action
The mechanism of action of IMPTC is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and oxidative processes. It may also act by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
IMPTC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to have anti-tumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMPTC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on IMPTC. One area of interest is its potential as a therapeutic agent in the treatment of inflammatory and oxidative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the potential use of IMPTC as a probe to investigate the role of inflammatory and oxidative processes in various biological systems. This could lead to a better understanding of the underlying mechanisms of these processes and could ultimately lead to the development of new therapeutic strategies.
In conclusion, IMPTC is a promising compound with a range of potential applications in scientific research. Its ability to inhibit inflammatory and oxidative processes, as well as its anti-tumor activity, make it an attractive compound for researchers investigating various biological processes. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of IMPTC involves the reaction of 2-isopropyl-5-methylphenol with thiophene-2-carboxylic acid chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of IMPTC. This method has been used successfully to produce high yields of IMPTC with high purity.
Applications De Recherche Scientifique
IMPTC has been found to have a range of potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that IMPTC can inhibit the production of pro-inflammatory cytokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
Another area of interest is the potential use of IMPTC as an antioxidant. Studies have shown that IMPTC can scavenge free radicals and protect cells from oxidative damage. This suggests that it may have potential as a therapeutic agent in the treatment of diseases associated with oxidative stress.
Propriétés
Formule moléculaire |
C15H16O2S |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16O2S/c1-10(2)12-7-6-11(3)9-13(12)17-15(16)14-5-4-8-18-14/h4-10H,1-3H3 |
Clé InChI |
JRQIKDSMUDUFLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



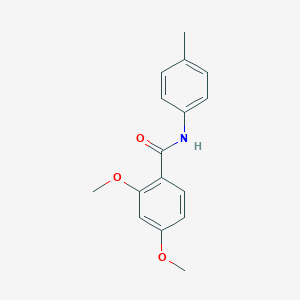
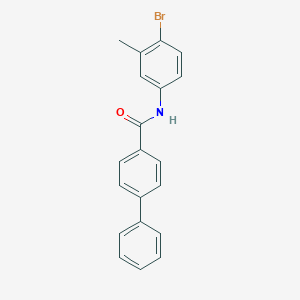
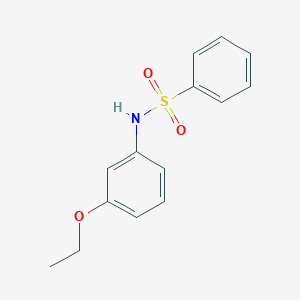
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
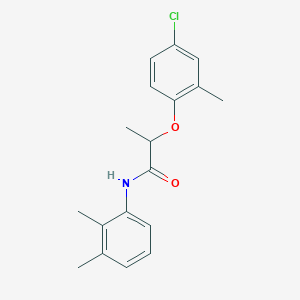
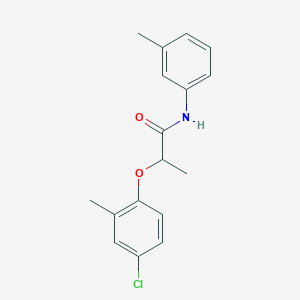

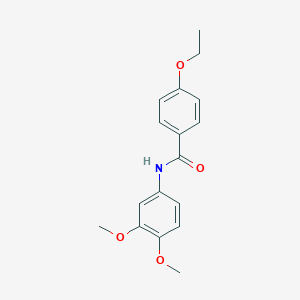
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
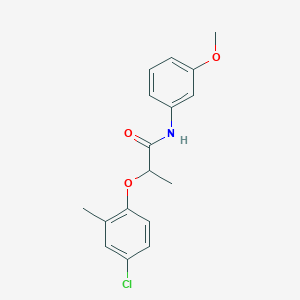

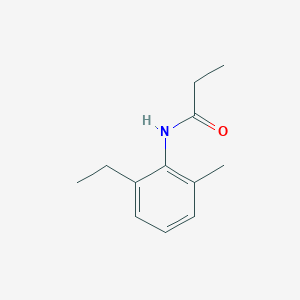
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)